molecular formula C8H7ClN2 B2398162 5-Chloro-7-methylimidazo[1,2-a]pyridine CAS No. 442127-23-3

5-Chloro-7-methylimidazo[1,2-a]pyridine

Cat. No.: B2398162
CAS No.: 442127-23-3
M. Wt: 166.61
InChI Key: NTWNHFNOCJBFAE-UHFFFAOYSA-N
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Description

5-Chloro-7-methylimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C8H7ClN2. It has a molecular weight of 166.61 . This compound is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including this compound, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7ClN2/c1-6-4-7(9)11-3-2-10-8(11)5-6/h2-5H,1H3 .


Physical And Chemical Properties Analysis

This compound is a yellow to brown solid at room temperature .

Scientific Research Applications

Synthesis and Material Chemistry

5-Chloro-7-methylimidazo[1,2-a]pyridine serves as an important intermediate in the synthesis of various heterocyclic compounds, which are significant both in medicinal chemistry and materials science. For instance, the compound is involved in the synthesis of pyrido[1,2-a]benzimidazoles, which have applications ranging from solubility enhancement and DNA intercalation in medicinal chemistry to fluorescence in materials chemistry. Notably, these benzimidazoles, such as the antibiotic drug Rifaximin, demonstrate the compound's relevance in the synthesis of pharmaceutically active molecules. Moreover, the development of efficient synthetic routes for such derivatives highlights its utility in generating compounds with potential biological and photophysical properties (Masters et al., 2011).

Catalysis and Organic Synthesis

The compound has also shown utility in catalytic processes and the development of novel organic synthesis methodologies. For example, its derivatives have been synthesized using water-mediated hydroamination and silver-catalyzed aminooxygenation techniques, demonstrating its versatility in organic synthesis. Such methods not only facilitate the creation of imidazo[1,2-a]pyridines but also open avenues for generating diverse structures without the need for deliberate catalyst addition, thus contributing to the advancement of sustainable chemistry practices (Mohan et al., 2013).

Antimicrobial and Anticancer Activity

Moreover, derivatives of this compound have been explored for their antimicrobial and anticancer properties. The synthesis of various heterocyclic systems linked to this moiety has led to the discovery of compounds with significant biological activities. This underscores the compound's potential as a scaffold for developing new therapeutic agents. The ability to construct novel heterocyclic systems from it and evaluate their biological activities demonstrates its critical role in the discovery and development of new drugs (Ibrahim et al., 2022).

Development of New Heterocyclic Systems

The synthesis of new heterocyclic systems, such as imidazo[4,5-b]pyridines, from this compound derivatives illustrates the compound's utility in expanding the chemical space of biologically relevant molecules. These efforts have resulted in the creation of molecules like 7-substituted amino-6-amino-2,3-dihydro-5-methylimidazo[1,2-a]pyrimidines, showcasing the compound's application in generating structurally diverse and potentially pharmacologically active compounds (Bakavoli et al., 2001).

Safety and Hazards

The safety information for 5-Chloro-7-methylimidazo[1,2-a]pyridine indicates that it may be harmful if swallowed, in contact with skin, or if inhaled. It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Keep away from heat, sparks, open flames, or hot surfaces .

Future Directions

Imidazo[1,2-a]pyridine, an important fused bicyclic 5,6 heterocycle, has been recognized for its wide range of applications in medicinal chemistry. A few examples of imidazo[1,2-a]pyridine exhibit significant activity against MDR-TB and XDR-TB, indicating potential future directions for the development of new TB drugs .

Properties

IUPAC Name

5-chloro-7-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-6-4-7(9)11-3-2-10-8(11)5-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWNHFNOCJBFAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=CN2C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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